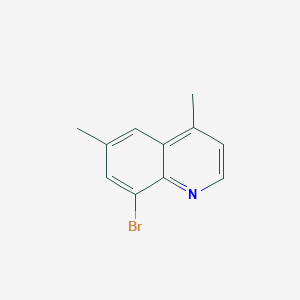

8-Bromo-4,6-dimethylquinoline

Description

8-Bromo-4,6-dimethylquinoline (C₁₁H₁₀BrN) is a halogenated quinoline derivative characterized by a bromine atom at the 8-position and methyl groups at the 4- and 6-positions of the quinoline core. Its structural attributes include:

- Molecular Formula: C₁₁H₁₀BrN

- SMILES: CC1=C2C=C(C=C(C2=NC=C1)Br)C

- InChIKey: BVURSFMMBZZXKV-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted CCS values for adducts such as [M+H]+ (140.7 Ų) and [M+Na]+ (147.1 Ų) highlight its physicochemical behavior in mass spectrometry .

Quinoline derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for diverse functionalization.

Properties

IUPAC Name |

8-bromo-4,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-5-9-8(2)3-4-13-11(9)10(12)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVURSFMMBZZXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NC=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,6-dimethylquinoline can be achieved through various methods. One common approach involves the bromination of 4,6-dimethylquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as mentioned above. The choice of solvent, temperature, and reaction time can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4,6-dimethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.

Major Products Formed:

Scientific Research Applications

8-Bromo-4,6-dimethylquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: It is used in the study of biological pathways and interactions involving quinoline derivatives.

Medicine: Quinoline derivatives, including this compound, have shown potential in the development of anticancer, antimalarial, and antimicrobial agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-4,6-dimethylquinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the life cycle of malaria parasites .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and functional differences between 8-Bromo-4,6-dimethylquinoline and analogous compounds:

Electronic and Steric Effects

- Bromine Position: The 8-bromo substitution in the target compound contrasts with 4-bromo in 4-Bromo-8-methoxyquinoline . Bromine at the 8-position may hinder electrophilic substitution at adjacent positions, whereas 4-bromo derivatives are more reactive toward nucleophilic aromatic substitution.

- Methyl vs. Methoxy: Methyl groups (electron-donating) in this compound increase electron density on the quinoline ring compared to the electron-withdrawing methoxy group in 4-Bromo-8-methoxyquinoline. This difference impacts solubility and interaction with biological targets .

- Ring Saturation: The tetrahydroisoquinoline derivative () exhibits a non-planar structure due to partial saturation, reducing π-π stacking interactions critical for DNA intercalation but improving blood-brain barrier penetration .

Physicochemical Properties

- Lipophilicity: The methyl groups in this compound enhance logP compared to polar analogs like 4-Bromo-8-methoxyquinoline, favoring membrane permeability .

- Crystallography: 4-Bromo-8-methoxyquinoline forms planar crystals with weak C–H⋯π interactions , whereas saturated analogs (e.g., tetrahydroisoquinoline) adopt non-planar conformations .

Biological Activity

8-Bromo-4,6-dimethylquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 236.11 g/mol. Quinoline derivatives, including this compound, are known for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.

The precise biological targets of this compound remain largely unidentified; however, its mechanism of action is believed to involve multiple biochemical pathways. Generally, quinoline derivatives can modulate cell signaling pathways and gene expression, influencing cellular metabolism and inducing apoptosis in cancer cells.

Key Mechanisms:

- Apoptosis Induction: The compound has shown the ability to induce programmed cell death in various cancer cell lines.

- Enzyme Interaction: It can bind to specific biomolecules, leading to enzyme inhibition or activation, which alters the function of these enzymes and affects cellular processes.

- Gene Expression Modulation: Interaction with transcription factors allows it to influence gene expression profiles within cells.

Biological Activities

The biological activities of this compound have been explored in various studies. Below are some notable findings:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro studies have demonstrated its ability to inhibit the growth of breast cancer (MCF-7) and colon cancer (SW480) cell lines. The compound's IC50 values suggest potent activity compared to established chemotherapeutics like Doxorubicin .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| MCF-7 | 15.85 ± 3.32 | More potent |

| SW480 | 17.85 ± 0.92 | Comparable |

Antioxidant Activity

Quinoline derivatives are recognized for their antioxidant properties. Preliminary studies suggest that this compound may scavenge free radicals and reduce oxidative stress in cellular models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to penetrate the blood-brain barrier. This characteristic is crucial for developing therapies targeting central nervous system disorders.

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives similar to this compound:

- Study on Anticancer Properties : A recent study evaluated the anticancer effects of various quinoline derivatives, demonstrating that modifications at specific positions could enhance potency against cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Efficacy : A comparative analysis showed that compounds with bromine substitutions exhibited superior antimicrobial activity compared to their non-brominated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.